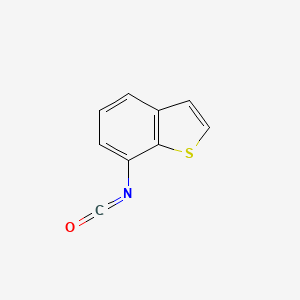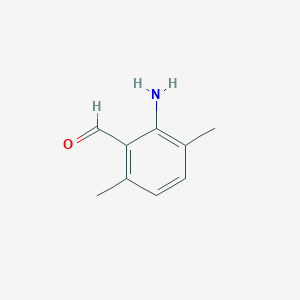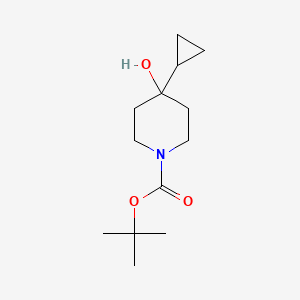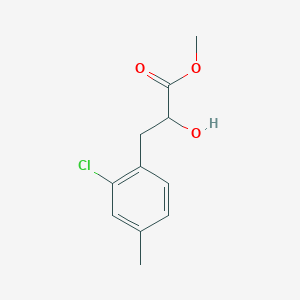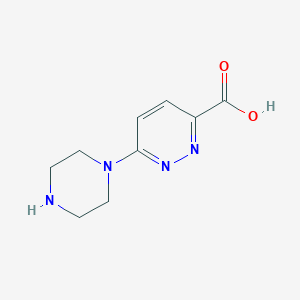![molecular formula C13H13FO2 B15313119 1-(2-Fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylicacid](/img/structure/B15313119.png)
1-(2-Fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluorophenyl)bicyclo[211]hexane-2-carboxylic acid is a compound with a unique bicyclic structure It is characterized by the presence of a fluorophenyl group attached to a bicyclo[211]hexane ring system, which is further substituted with a carboxylic acid group
Méthodes De Préparation
The synthesis of 1-(2-Fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid typically involves a [2 + 2] cycloaddition reaction. One common method is the photochemical cycloaddition of 1,5-dienes using a mercury lamp . This reaction forms the bicyclo[2.1.1]hexane core, which can then be functionalized with a fluorophenyl group and a carboxylic acid group. The reaction conditions often require specific equipment and glassware, making it challenging to scale up .
Analyse Des Réactions Chimiques
1-(2-Fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, while the carboxylic acid group can participate in nucleophilic substitution reactions.
Cycloaddition: The bicyclo[2.1.1]hexane core can undergo further cycloaddition reactions to form more complex structures.
Applications De Recherche Scientifique
1-(2-Fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing new drugs due to its unique structure and potential biological activity.
Materials Science: The compound’s rigid bicyclic structure makes it useful in the development of new materials with specific mechanical properties.
Chemical Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Mécanisme D'action
The mechanism of action of 1-(2-Fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1-(2-Fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid can be compared with other bicyclic compounds such as bicyclo[1.1.1]pentane and bicyclo[2.2.2]octane. While all these compounds share a rigid bicyclic structure, 1-(2-Fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid is unique due to the presence of the fluorophenyl group and the carboxylic acid group, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C13H13FO2 |
|---|---|
Poids moléculaire |
220.24 g/mol |
Nom IUPAC |
1-(2-fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid |
InChI |
InChI=1S/C13H13FO2/c14-11-4-2-1-3-9(11)13-6-8(7-13)5-10(13)12(15)16/h1-4,8,10H,5-7H2,(H,15,16) |
Clé InChI |
XQAZVRHHSDEKDU-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC(C2)(C1C(=O)O)C3=CC=CC=C3F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Lithium(1+)4-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-b]pyridine-6-carboxylate](/img/structure/B15313055.png)
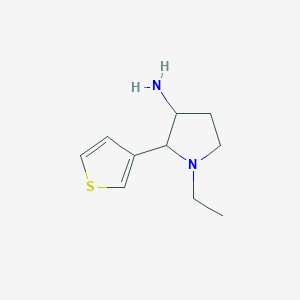
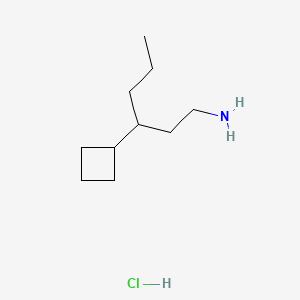
![Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylpentanoate](/img/structure/B15313071.png)


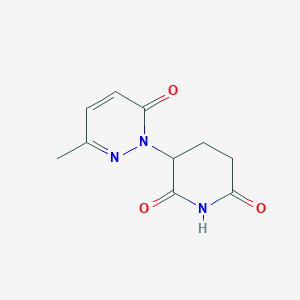
![5-Bromo-7-(difluoromethyl)pyrrolo[1,2-b]pyridazine](/img/structure/B15313083.png)
